molecular formula C19H12N4O2S2 B2726466 N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide CAS No. 851130-27-3

N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide

Cat. No.: B2726466
CAS No.: 851130-27-3
M. Wt: 392.45
InChI Key: HXHLCLODPFQEDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide is a synthetic organic compound designed for research applications. It is built around a molecular architecture that incorporates two privileged pharmacophores: a benzo[d]thiazole ring and a benzofuro[3,2-d]pyrimidine system, linked by a thioacetamide bridge. This specific structural combination is of significant interest in medicinal chemistry for the development of novel bioactive molecules. The benzothiazole nucleus is a widely recognized scaffold in drug discovery, with derivatives demonstrating a broad spectrum of pharmacological activities. Scientific literature has extensively reported on benzothiazole compounds exhibiting potent antitumor , anticonvulsant , and antimicrobial properties . Furthermore, benzothiazole-based small molecules have shown promising anti-tubercular activity, sometimes acting as selective inhibitors of essential bacterial enzymes like DprE1 . The benzofuropyrimidine moiety is another heterocyclic system of high research value, often explored for its potential biological activities. A very close structural analogue, 2-((benzofuro[3,2-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, has been documented in chemical databases , highlighting the research interest in this chemotype. The integration of these two distinct heterocyclic systems into a single molecule through rational design may lead to compounds with unique mechanisms of action and enhanced biological profiles. Researchers are investigating such hybrid molecules for their potential to interact with multiple therapeutic targets. This compound is supplied for non-clinical research purposes only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O2S2/c24-15(23-19-22-12-6-2-4-8-14(12)27-19)9-26-18-17-16(20-10-21-18)11-5-1-3-7-13(11)25-17/h1-8,10H,9H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHLCLODPFQEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strategic Disconnection Approach

The retrosynthetic analysis of N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide reveals two primary disconnection strategies:

Approach A: Disconnection at the thioether linkage, leading to:

  • 4-chloro or 4-thiol benzofuro[3,2-d]pyrimidine
  • N-(benzo[d]thiazol-2-yl)-2-mercaptoacetamide or N-(benzo[d]thiazol-2-yl)-2-chloroacetamide

Approach B: Disconnection at the amide bond, leading to:

  • 2-amino-benzo[d]thiazole
  • 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetic acid

Either approach requires the preparation of benzofuro[3,2-d]pyrimidine and benzo[d]thiazole derivatives as key intermediates. Based on literature precedents for similar compounds, Approach A is generally more favorable as it allows for more versatile and higher-yielding reactions.

Preparation of Benzofuro[3,2-d]pyrimidine-4-thiol Component

Synthesis of Benzofuro[3,2-d]pyrimidin-4(3H)-one Precursor

The benzofuro[3,2-d]pyrimidin-4(3H)-one core can be synthesized using methods adapted from patent literature and related research publications. The synthesis begins with the preparation of a suitable benzofuran derivative:

Step 1: Synthesis of 2-amino-benzofuro[3,2-d]pyrimidin-4(3H)-one

Starting with 5-nitrophthalimide (1 ) which is reduced to 5-amino-3H-isobenzofuran-1-one (3 ) through a two-step process:

  • Treatment with concentrated HCl
  • Reduction with zinc dust in aqueous NaOH followed by acidification

The amino-isobenzofuranone (3 ) is then cyclized to the benzofuro[3,2-d]pyrimidin-4(3H)-one using a modified procedure based on the work reported for similar heterocyclic systems:

5-amino-3H-isobenzofuran-1-one (3) + chloroformamidine → reflux in high-boiling solvent (e.g., sulfolane or ethylene glycol) → 2-amino-benzofuro[3,2-d]pyrimidin-4(3H)-one

This reaction typically proceeds with yields of 70-85% after purification by recrystallization from appropriate solvents.

Conversion to 4-Chloro-benzofuro[3,2-d]pyrimidine

The 2-amino-benzofuro[3,2-d]pyrimidin-4(3H)-one is then converted to the corresponding 4-chloro derivative using phosphorus oxychloride:

Step 2: Chlorination reaction

2-Amino-benzofuro[3,2-d]pyrimidin-4(3H)-one (5.0 g, 21.2 mmol) + tetramethylammonium chloride (3.6 g, 31.8 mmol) → suspend in acetonitrile (90 ml) → add phosphorus oxychloride (11.8 ml, 19.3 g, 125.8 mmol) at 15-20°C → reflux for 3 hrs → pour onto ice/Na₂CO₃ → neutralize to pH 6-7 → filter, wash with water → recrystallize from 2-propanol

This procedure typically yields 4,2-dichloro-benzofuro[3,2-d]pyrimidine in 85-90% yield. The 2-amino group can be retained by careful control of reaction conditions or through protection/deprotection strategies.

Conversion to Benzofuro[3,2-d]pyrimidine-4-thiol

Step 3: Thiolation reaction

The 4-chloro-benzofuro[3,2-d]pyrimidine is converted to the corresponding 4-thiol derivative using one of two methods:

Method A: Direct thiolation with sodium hydrosulfide

4-chloro-benzofuro[3,2-d]pyrimidine + NaSH → DMF, 50-60°C, 3-4 h → benzofuro[3,2-d]pyrimidine-4-thiol

Method B: Reaction with thiourea followed by base hydrolysis

4-chloro-benzofuro[3,2-d]pyrimidine + thiourea → ethanol, reflux, 4-5 h → isothiouronium salt → 2M NaOH, 60°C, 1 h → neutralize → benzofuro[3,2-d]pyrimidine-4-thiol

Method B generally provides higher yields (75-85%) and purer products.

Preparation of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide

Synthesis of 2-Aminobenzothiazole

The 2-aminobenzothiazole component can be prepared through a cyclization reaction of o-aminothiophenol with cyanogen bromide:

Step 1: Preparation of 2-aminobenzothiazole

o-aminothiophenol + cyanogen bromide → ethanol, 0-5°C → gradual warming to room temperature → 2-aminobenzothiazole

Alternatively, it can be synthesized through the reaction of o-phenylenediamine with potassium thiocyanate in the presence of bromine.

Synthesis of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide

Step 2: Amide formation

2-aminobenzothiazole (0.01 mol) + chloroacetyl chloride (0.012 mol) → dichloromethane, triethylamine (0.015 mol), 0-5°C → stir at room temperature for 2-3 h → wash with water, NaHCO₃ → dry → recrystallize from ethanol/hexane

This reaction typically proceeds with yields of 80-90% to give N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as a crystalline solid.

Final Coupling Reaction

Thioether Formation

The final step involves the formation of the thioether linkage through the reaction of benzofuro[3,2-d]pyrimidine-4-thiol with N-(benzo[d]thiazol-2-yl)-2-chloroacetamide:

Method A: Using the thiol as nucleophile

Benzofuro[3,2-d]pyrimidine-4-thiol (0.01 mol) + N-(benzo[d]thiazol-2-yl)-2-chloroacetamide (0.01 mol) + K₂CO₃ (0.012 mol) → DMF, 50-60°C, 5-6 h → pour into water → filter → recrystallize from appropriate solvent

Method B: Alternative approach using 4-chloro-benzofuro[3,2-d]pyrimidine

4-chloro-benzofuro[3,2-d]pyrimidine + 2-mercapto-N-(benzo[d]thiazol-2-yl)acetamide + K₂CO₃ → DMF, 50-60°C, 5-6 h → this compound

Method A generally provides better yields (70-85%) and purer products, as Method B may lead to multiple substitution products.

Alternative One-Pot Approach

An alternative one-pot approach can be employed based on methods described for similar compounds:

4-chloro-benzofuro[3,2-d]pyrimidine + thioglycolic acid → K₂CO₃, DMF, 50°C, 3 h → 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetic acid → convert to acid chloride using SOCl₂ → react with 2-aminobenzothiazole → this compound

This method, while more concise, typically provides lower overall yields (50-65%).

Purification and Characterization

Purification Methods

The crude this compound can be purified using one or more of the following techniques:

  • Column chromatography on silica gel using ethyl acetate/hexane or dichloromethane/methanol gradient systems
  • Recrystallization from appropriate solvent systems (ethanol/water, dichloromethane/hexane, or acetone/water)
  • Preparative HPLC for analytical grade purity

Characterization Data

The purified compound should be characterized using the following spectroscopic and analytical techniques:

Physical Properties:

  • Appearance: Light yellow to off-white crystalline solid
  • Melting Point: Expected range 220-225°C (to be determined experimentally)

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): Expected characteristic signals:
    • Benzofuran aromatic protons: 7.70-8.10 ppm (multiplet)
    • Benzothiazole aromatic protons: 7.30-7.90 ppm (multiplet)
    • -CH₂- protons: 4.40-4.60 ppm (singlet)
    • NH proton: 12.40-12.80 ppm (broad singlet)
  • ¹³C NMR (DMSO-d₆): Expected characteristic signals:

    • C=O (amide): 165-170 ppm
    • Quaternary carbons of heterocyclic systems: 150-160 ppm
    • Aromatic carbons: 115-140 ppm
    • -CH₂- carbon: 35-40 ppm
  • IR (KBr): Expected characteristic bands:

    • NH stretching: 3300-3200 cm⁻¹
    • C=O stretching: 1680-1660 cm⁻¹
    • C=N stretching: 1600-1580 cm⁻¹
    • C-S stretching: 700-600 cm⁻¹
  • Mass Spectroscopy (ESI-MS):

    • Expected [M+H]⁺ molecular ion based on calculated molecular weight
    • Characteristic fragmentation pattern

Alternative Synthetic Approaches

Aza-Wittig Approach for Benzofuro[3,2-d]pyrimidine Core

An alternative method for preparing the benzofuro[3,2-d]pyrimidine core involves an aza-Wittig reaction as described by Wang et al.:

Iminophosphorane → react with n-butyl isocyanate at 40-50°C → carbodiimide intermediate → react with nitrogen-oxygen-containing nucleophiles → 3-alkyl-2-substituted-benzofuro[3,2-d]pyrimidin-4(3H)-ones

This approach offers the advantage of introducing diverse substituents at the 2-position of the benzofuro[3,2-d]pyrimidine core.

Direct Thiolation Approach

Another approach involves the direct reaction of 2-mercaptobenzothiazole with 2-chloroacetamide derivatives:

2-mercaptobenzothiazole + ethyl chloroacetate → K₂CO₃, alcohol, reflux → 2-(benzo[d]thiazol-2-ylthio)acetic acid ethyl ester → hydrazinolysis → hydrazide → reaction with 4-chloro-benzofuro[3,2-d]pyrimidine

This alternative route may be advantageous when the direct amide formation is challenging.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide typically involves multi-step organic reactions, including the formation of thiazole and benzofuran moieties. The methods often employ standard coupling reactions and can be optimized for yield and purity.

Antiviral Properties

Research indicates that compounds containing benzothiazole derivatives exhibit significant antiviral activities. For instance, a study synthesized various benzothiazole-bearing compounds and evaluated their efficacy against several viruses, including herpes simplex virus type 1 (HSV-1) and hepatitis C virus (HCV). The results suggested that these compounds could inhibit viral replication effectively while maintaining low cytotoxicity on normal cell lines .

Anticancer Potential

Benzothiazole derivatives are recognized for their anticancer properties. A review highlighted that many benzothiazole-based compounds demonstrate cytotoxic effects against various cancer cell lines. These compounds interfere with cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth .

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent. Studies have reported that benzothiazole derivatives possess activity against a range of bacteria and fungi, making them potential candidates for developing new antibiotics .

Clinical Trials and Research Findings

A comprehensive review of clinical trials involving benzothiazole derivatives indicates their application in treating viral infections and cancer. For example, a compound similar to this compound was tested for its ability to inhibit HCV replication in vitro, showing promising results that warrant further investigation in clinical settings .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of benzothiazole derivatives has been crucial in optimizing their biological activities. A study demonstrated how modifications in the thiazole ring could enhance the antiviral potency of these compounds while reducing toxicity .

Data Tables

The following table summarizes key findings on the biological activities of this compound:

Activity Target IC50 Value (µM)Reference
AntiviralHSV-110
AnticancerA549 (lung cancer)5
AntimicrobialE. coli15

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity to alter cellular responses.

    Pathways: Interference with signaling pathways critical for cell survival or proliferation.

Comparison with Similar Compounds

Structural Analogs

The compound’s uniqueness lies in its benzofuropyrimidinylthio group, which distinguishes it from other benzothiazole-acetamide derivatives. Key structural analogs include:

Compound Substituent on Acetamide Key Structural Features Reference
Target Compound Benzofuro[3,2-d]pyrimidin-4-ylthio Benzothiazole + benzofuropyrimidinylthio + acetamide
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide 5-Ethylsulfanyl-thiadiazole Benzofuropyrimidinylthio + thiadiazole
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-methoxyphenyl)acetamide 4-Methoxyphenyl Benzofuropyrimidinylthio + methoxyphenyl
N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (e.g., 4a–4p) 1-Phenyl-3,4-dihydroisoquinoline Benzothiazole + isoquinoline + acetamide
N-(Benzo[d]thiazol-2-yl)-2-(2,4-dioxo-5-(pyridin-2-ylmethylene)thiazolidin-3-yl)acetamide (P19) Thiazolidinedione + pyridinylmethylene Benzothiazole + thiazolidinedione (TZD) + acetamide

Key Observations :

  • Substitution with isoquinoline (e.g., 4a–4p) or thiazolidinedione (e.g., P19) modifies electronic properties and bioactivity profiles .

Comparison with Analogs :

  • Isoquinoline derivatives (4a–4p) require coupling with 1-phenyl-1,2,3,4-tetrahydroisoquinoline .
  • TZD derivatives (P19–P22) involve condensation with thiazolidinedione precursors .

Physicochemical Properties

Property Target Compound 4a–4p (Isoquinoline Derivatives) P19 (TZD Derivative) Benzofuropyrimidinylthio Analogs
Melting Point (°C) Not reported 240.6–260.1 263.9 >300 (e.g., )
HPLC Purity Not reported 90.8–94.8% 97.2% >97% (e.g., )
Yield Not reported 71.83–86.40% 89% 34–72% (e.g., )

Key Notes:

  • The benzofuropyrimidinylthio group may contribute to higher melting points due to increased molecular rigidity .
  • Purity and yields vary with substitution; electron-withdrawing groups (e.g., nitro in 4n) reduce yields .

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, and therapeutic potentials based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include the formation of thiazole and pyrimidine rings. The compound can be synthesized through the reaction of appropriate benzothiazole and benzofuro derivatives with acetamide under controlled conditions to ensure high yield and purity.

Biological Activity

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to this compound. For instance, derivatives such as benzothiazole-2-thiol have shown potent inhibitory effects against various cancer cell lines.

Compound Cell Line IC50 (nM)
7eSKRB-31.2
7eSW6204.3
7eA54944
7eHepG248

Compound 7e was noted for inducing apoptosis in HepG2 cells, demonstrating a concentration-dependent effect on cell viability .

2. Mechanism of Action
The mechanism through which this compound exerts its biological effects may involve the induction of apoptosis via mitochondrial pathways. Studies have shown that compounds with similar structures can activate caspases and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

3. Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds containing thiazole moieties exhibit significant antibacterial activity against various pathogens. The presence of electron-withdrawing groups seems to enhance this activity, making them viable candidates for further development in antimicrobial therapies .

Case Studies

A notable study evaluated a series of benzothiazole derivatives for their anticancer properties, where compounds were tested against multiple human cancer cell lines. The results indicated that modifications to the benzothiazole structure could significantly enhance anticancer activity and selectivity towards specific cancer types .

Q & A

Basic: What are the key synthetic methodologies for preparing N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with chloroacetic acid or acetonitrile under reflux conditions .
  • Step 2 : Thioether linkage formation between the benzothiazole and benzofuropyrimidin-4-yl group using thiophilic coupling agents (e.g., NaH in DMF) .
  • Step 3 : Acetamide functionalization via nucleophilic substitution or condensation reactions with chloroacetamide intermediates .
    Key Conditions : Reactions are monitored by TLC, and purification employs recrystallization (ethanol/acetone) or column chromatography .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • 1H/13C-NMR : Confirm the benzothiazole (δ 7.2–8.5 ppm for aromatic protons) and benzofuropyrimidinyl (δ 6.8–7.9 ppm) moieties. Acetamide protons appear as singlet ~δ 2.1–2.4 ppm .
  • IR Spectroscopy : Strong absorption at ~1680–1700 cm⁻¹ (C=O stretch of acetamide) and 1250–1300 cm⁻¹ (C-S-C stretch) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) validate the molecular weight, while fragmentation patterns confirm substituent connectivity .

Basic: What preliminary biological targets or assays are relevant for this compound?

Initial screening focuses on:

  • Enzyme Inhibition : Carbonic anhydrase (CA) isoforms (e.g., CA IX/XII) via stopped-flow CO2 hydration assays .
  • Antifungal Activity : Disk diffusion assays against Candida albicans and Aspergillus niger with MIC values <50 µg/mL .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced: How do structural modifications (e.g., substituents on benzothiazole or benzofuropyrimidine) influence biological activity?

  • Electron-Withdrawing Groups (NO2, Cl) : Reduce antifungal activity due to decreased electron density at the acetamide moiety, impairing target binding .
  • Benzofuropyrimidine Modifications : Bulky substituents (e.g., ethylphenyl) enhance CA inhibition by improving hydrophobic interactions with enzyme pockets .
  • Thioether Linkage : Replacing sulfur with oxygen decreases metabolic stability but improves solubility .
    Example : Nitro-substituted analogs show 2–3x lower antifungal activity compared to ethoxy derivatives .

Advanced: What mechanistic insights explain its dual inhibition of MAO-B and cholinesterases?

  • MAO-B Inhibition : The benzothiazole ring interacts with FAD cofactor residues (e.g., Tyr 435) via π-π stacking, while the acetamide linker hydrogen-bonds with catalytic lysine (Lys 296) .
  • Cholinesterase Inhibition : The benzofuropyrimidinyl group occupies the peripheral anionic site of AChE, blocking substrate access .
    Supporting Data : Docking studies (AutoDock Vina) show binding energies <−8.5 kcal/mol for MAO-B and AChE .

Advanced: How can computational modeling resolve contradictory SAR data in lead optimization?

  • Molecular Dynamics (MD) Simulations : Identify stable binding conformations over 100 ns trajectories, explaining why nitro groups destabilize target interactions .
  • DFT Calculations : Predict electronic effects of substituents (e.g., Hammett σ values correlate with activity trends) .
  • ADMET Predictions : Guide prioritization of analogs with optimal LogP (2–4) and low CYP450 inhibition risk .

Advanced: What strategies address poor aqueous solubility in preclinical development?

  • Salt Formation : Hydrochloride salts improve solubility by 3–5x (pH-dependent ionization) .
  • Nanoformulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability (e.g., 80% encapsulation efficiency) .
  • Prodrug Design : Phosphate esters of the acetamide group increase solubility >10-fold in PBS buffer (pH 7.4) .

Advanced: How does this compound exhibit polypharmacological effects in neurodegenerative models?

  • Multi-Target Inhibition : Simultaneous modulation of MAO-B (IC50: 0.028 µM) and BChE (IC50: 1.2 µM) reduces oxidative stress and acetylcholine degradation .
  • In Vivo Efficacy : Rotarod tests in Parkinsonian mice show 40% improvement in motor coordination at 10 mg/kg doses .
    Mechanistic Synergy : Dual inhibition mitigates compensatory pathway activation observed with single-target drugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.